REACTION_CXSMILES
|
P.II.C([O:6][C:7](=[O:22])[CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16](Cl)(=O)=O)=[CH:12][C:11]=1[CH2:20][CH3:21])C.O>C(O)(=O)C>[CH2:20]([C:11]1[CH:12]=[C:13]([SH:16])[CH:14]=[CH:15][C:10]=1[O:9][CH2:8][C:7]([OH:22])=[O:6])[CH3:21]
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Name
|
|
Quantity
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4.3 g
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Type
|
reactant
|
Smiles
|
P
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)CC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was refluxed for 24 h
|
Duration
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24 h
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for further 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
ADDITION
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Details
|
the filtrate diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
the organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying the dichloromethane phase
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Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(OCC(=O)O)C=CC(=C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |